(1R)-1-phenylethanamine
(1R)-1-phenylethanamine
(R)-(+)-α-Methylbenzylamine is a chiral amine.
(1R)-1-phenylethanamine is the (R)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1R)-1-phenylethanaminium. It is an enantiomer of a (1S)-1-phenylethanamine.
(1R)-1-phenylethanamine is the (R)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1R)-1-phenylethanaminium. It is an enantiomer of a (1S)-1-phenylethanamine.
Brand Name:
Vulcanchem
CAS No.:
3886-69-9
VCID:
VC20836554
InChI:
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
SMILES:
CC(C1=CC=CC=C1)N
Molecular Formula:
C8H11N
Molecular Weight:
121.18 g/mol
(1R)-1-phenylethanamine
CAS No.: 3886-69-9
Cat. No.: VC20836554
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-(+)-α-Methylbenzylamine is a chiral amine. (1R)-1-phenylethanamine is the (R)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1R)-1-phenylethanaminium. It is an enantiomer of a (1S)-1-phenylethanamine. |
|---|---|
| CAS No. | 3886-69-9 |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | (1R)-1-phenylethanamine |
| Standard InChI | InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1 |
| Standard InChI Key | RQEUFEKYXDPUSK-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N |
| SMILES | CC(C1=CC=CC=C1)N |
| Canonical SMILES | CC(C1=CC=CC=C1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator